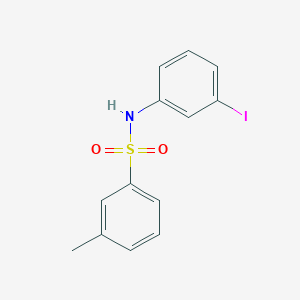![molecular formula C18H18O6 B14901868 3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two ethoxy groups and two carboxylic acid groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex biphenyl derivatives.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the carboxylic acid groups onto the biphenyl core.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the biphenyl core.
科学的研究の応用
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dimethyl ester: Similar structure but with ester groups instead of carboxylic acid groups.
Uniqueness
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both ethoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
4-(4-carboxy-3-ethoxyphenyl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C18H18O6/c1-3-23-15-9-11(5-7-13(15)17(19)20)12-6-8-14(18(21)22)16(10-12)24-4-2/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
JUEVTAXHRVILRJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


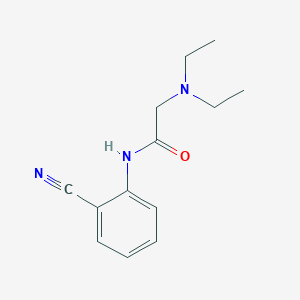
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
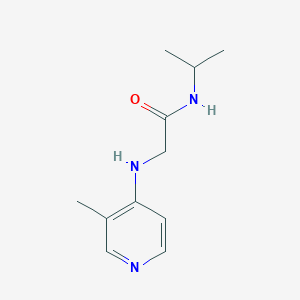
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
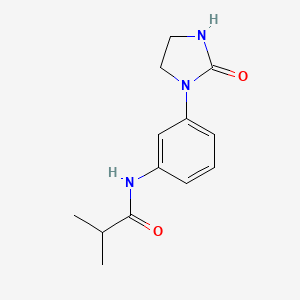
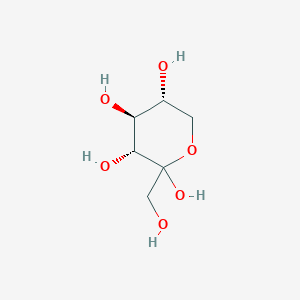
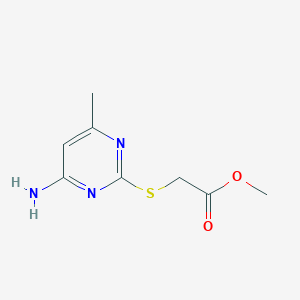
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)



